Cenicriviroc mesylate

Description

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Propriétés

IUPAC Name |

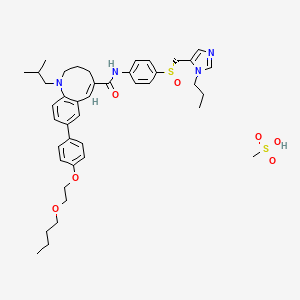

(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/b34-26+;/t50-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPBPUPDRDCRSY-YLZLUMLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

793.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497223-28-6 | |

| Record name | Cenicriviroc mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-8-(4-(2-Butoxyethoxy)phenyl)-1-(2-methylpropyl)-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)sulfinyl)phenyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxamide monomethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CENICRIVIROC MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96TV84T21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cenicriviroc Mesylate: A Deep Dive into its Mechanism of Action in Liver Fibrosis

For Immediate Release

[City, State] – [Date] – This technical whitepaper provides an in-depth analysis of the mechanism of action of Cenicriviroc (CVC) mesylate, a dual antagonist of C-C chemokine receptor types 2 (CCR2) and 5 (CCR5), in the context of liver fibrosis. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of hepatology and fibrosis.

Executive Summary

Liver fibrosis, a wound-healing response to chronic liver injury, can progress to cirrhosis and end-stage liver disease. A key driver of this process is the inflammatory response, mediated by the infiltration of immune cells into the liver. Cenicriviroc, by blocking the CCR2 and CCR5 pathways, targets the recruitment of these inflammatory cells, thereby disrupting the fibrogenic cascade. This whitepaper will elucidate the molecular mechanisms, present quantitative data from key preclinical and clinical studies, detail experimental methodologies, and visualize the complex signaling pathways involved.

Core Mechanism of Action: Dual Antagonism of CCR2 and CCR5

Cenicriviroc's primary mechanism of action lies in its ability to simultaneously block two key chemokine receptors: CCR2 and CCR5.[1][2] These receptors and their respective ligands, primarily monocyte chemoattractant protein-1 (MCP-1 or CCL2) for CCR2 and regulated on activation, normal T cell expressed and secreted (RANTES or CCL5) for CCR5, are instrumental in the migration of monocytes and macrophages to sites of inflammation.[1][2]

In the context of liver injury, damaged hepatocytes release danger signals that activate resident Kupffer cells. These activated Kupffer cells, along with other liver cells, produce chemokines like CCL2 and CCL5. This chemokine gradient attracts CCR2- and CCR5-expressing monocytes from the bloodstream into the liver. Once in the liver, these monocytes differentiate into pro-inflammatory macrophages, which perpetuate the inflammatory response and activate hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.

By antagonizing both CCR2 and CCR5, Cenicriviroc effectively cuts off this recruitment signal, leading to a reduction in the influx of inflammatory monocytes and macrophages into the injured liver.[1][3] This dampening of the inflammatory response is a critical first step in its anti-fibrotic effect.

Signaling Pathways Modulated by Cenicriviroc

The anti-fibrotic effects of Cenicriviroc extend beyond simply blocking immune cell recruitment. It directly and indirectly influences the signaling pathways that govern hepatic stellate cell activation and collagen deposition.

Impact on Hepatic Stellate Cell Activation

Activated HSCs are the central effectors of liver fibrosis. Upon activation, they transdifferentiate into myofibroblast-like cells, which are characterized by the expression of α-smooth muscle actin (α-SMA) and the prolific production of extracellular matrix (ECM) proteins, predominantly collagen type I.[1]

The inflammatory milieu created by infiltrating immune cells is a potent activator of HSCs. Pro-inflammatory cytokines, such as transforming growth factor-beta (TGF-β), are key mediators in this process. By reducing the number of inflammatory macrophages, Cenicriviroc indirectly reduces the concentration of these pro-fibrotic cytokines in the liver microenvironment.

Furthermore, studies suggest that CCR5 is expressed on HSCs, and its activation can directly promote their migration and activation.[4] Therefore, Cenicriviroc's antagonism of CCR5 may have a direct inhibitory effect on HSCs.

The following diagram illustrates the signaling cascade leading to liver fibrosis and the points of intervention for Cenicriviroc.

Caption: Cenicriviroc's primary mechanism of action in liver fibrosis.

Interference with TGF-β/SMAD Signaling

Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. It signals through a receptor complex to phosphorylate and activate SMAD proteins (SMAD2 and SMAD3). These activated SMADs then translocate to the nucleus and, in conjunction with other transcription factors, drive the expression of pro-fibrotic genes, including those for collagen type I and α-SMA.

While Cenicriviroc's primary effect on the TGF-β pathway is likely indirect through the reduction of TGF-β-producing inflammatory cells, some evidence suggests a more direct interplay. Studies have shown that Cenicriviroc can inhibit TGF-β-induced collagen-I expression in fibroblasts.[5] This suggests that the CCR2/CCR5 signaling pathways may cross-talk with the TGF-β/SMAD pathway within HSCs.

The following diagram details the TGF-β/SMAD signaling pathway and the potential point of modulation by Cenicriviroc.

Caption: TGF-β/SMAD signaling pathway and potential modulation by Cenicriviroc.

Quantitative Data from Preclinical and Clinical Studies

The anti-fibrotic efficacy of Cenicriviroc has been evaluated in numerous preclinical models and clinical trials. The following tables summarize key quantitative findings.

Table 1: Summary of Quantitative Data from Preclinical Studies

| Animal Model | Key Findings | Reference |

| Thioacetamide-induced Liver Fibrosis (Rat) | Significant reduction in liver collagen deposition. | [3] |

| Reduction in collagen type 1 protein and mRNA expression. | [3] | |

| Diet-induced NASH (Mouse) | Significant reduction in the non-alcoholic fatty liver disease activity score (NAS). | [3] |

| Significant reduction in collagen deposition. | [3] | |

| Reduction in α-SMA expression. | [6] | |

| Thioglycollate-induced Peritonitis (Mouse) | Significant reduction in monocyte/macrophage recruitment in vivo at doses ≥20 mg/kg/day (p < 0.05). | [3] |

Table 2: Summary of Quantitative Data from the Phase 2b CENTAUR Clinical Trial

| Endpoint | Cenicriviroc Group | Placebo Group | p-value | Reference |

| Improvement in fibrosis by ≥1 stage with no worsening of steatohepatitis (Year 1) | 20% | 10% | 0.02 | [7] |

| Resolution of steatohepatitis and no worsening of fibrosis (Year 1) | 8% | 6% | 0.49 | [7] |

| Improvement in fibrosis by at least one stage (patients who crossed over to CVC in Year 2) | 35% | N/A | N/A | [4][8] |

Note: The Phase 3 AURORA trial did not meet its primary endpoint of fibrosis improvement.[9][10]

Detailed Methodologies for Key Experiments

To ensure the reproducibility and clear understanding of the foundational research, this section provides detailed protocols for the key animal models used to evaluate Cenicriviroc's efficacy.

Thioacetamide (TAA)-Induced Liver Fibrosis in Rats

This model is widely used to induce chronic liver injury and fibrosis.

-

Animals: Male Sprague-Dawley or Wistar rats.

-

Induction: Intraperitoneal (i.p.) injection of TAA (e.g., 200 mg/kg body weight) dissolved in saline, administered 2-3 times per week for several weeks (e.g., 8-12 weeks).[11][12][13]

-

Cenicriviroc Administration: Administered orally via gavage at specified doses (e.g., 20 or 100 mg/kg/day) concurrently with TAA administration.[14]

-

Endpoint Analysis:

-

Histology: Liver sections stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition.[6] Fibrosis is often scored using a standardized system (e.g., METAVIR).

-

Immunohistochemistry: Staining for α-SMA to identify activated HSCs and for markers of inflammatory cells (e.g., F4/80 for macrophages).[11][12]

-

Gene Expression Analysis: Quantitative real-time PCR (qPCR) of liver tissue to measure mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2) and inflammatory markers.

-

Biochemical Assays: Measurement of serum levels of liver enzymes (ALT, AST) and hydroxyproline content in the liver as a quantitative measure of collagen.

-

The following diagram outlines the experimental workflow for the TAA-induced liver fibrosis model.

Caption: Experimental workflow for TAA-induced liver fibrosis model.

Diet-Induced Non-Alcoholic Steatohepatitis (NASH) in Mice

This model recapitulates many of the metabolic and histological features of human NASH.

-

Animals: Typically C57BL/6J mice.

-

Diet: A diet deficient in choline and defined by L-amino acids, with a high-fat content (e.g., 60 kcal% from fat) is commonly used (CDAHFD).[15] Alternatively, a high-fat, high-fructose, and high-cholesterol "Western" diet can be used.[16]

-

Duration: Mice are fed the specialized diet for an extended period (e.g., 8-24 weeks) to induce steatohepatitis and fibrosis.[15]

-

Cenicriviroc Administration: Cenicriviroc is either mixed into the diet or administered daily by oral gavage.

-

Endpoint Analysis:

-

Metabolic Parameters: Monitoring of body weight, glucose tolerance, and serum lipid profiles.

-

Histology: H&E staining for steatosis, inflammation, and ballooning (components of the NAFLD Activity Score - NAS), and Sirius Red staining for fibrosis.[6]

-

Gene and Protein Analysis: As described for the TAA model.

-

The following diagram illustrates the experimental workflow for the diet-induced NASH model.

Caption: Experimental workflow for diet-induced NASH model.

Thioglycollate-Induced Peritonitis in Mice

This model is a classic method to study leukocyte recruitment in vivo.

-

Animals: Various mouse strains can be used, such as C57BL/6 or BALB/c.

-

Induction: A single i.p. injection of sterile thioglycollate broth (e.g., 3% solution, 1-3 mL).[17][18][19]

-

Cenicriviroc Administration: Cenicriviroc is typically administered orally or i.p. prior to the thioglycollate injection.

-

Endpoint Analysis:

-

Peritoneal Lavage: At a specified time point after thioglycollate injection (e.g., 24-72 hours), the peritoneal cavity is washed with sterile saline or PBS to collect the infiltrated immune cells.

-

Cell Counting and Differentiation: The total number of cells in the peritoneal lavage fluid is counted, and differential cell counts are performed (e.g., using flow cytometry with specific cell surface markers for monocytes, macrophages, and neutrophils) to determine the effect of Cenicriviroc on the recruitment of specific leukocyte populations.[20]

-

The following diagram shows the workflow for the thioglycollate-induced peritonitis model.

Caption: Experimental workflow for thioglycollate-induced peritonitis model.

Conclusion

Cenicriviroc mesylate represents a targeted therapeutic approach to liver fibrosis by disrupting a central axis of inflammation and fibrogenesis. Its dual antagonism of CCR2 and CCR5 effectively reduces the recruitment of pro-inflammatory monocytes and macrophages to the injured liver. This, in turn, attenuates the activation of hepatic stellate cells and the subsequent deposition of collagen. While the Phase 3 AURORA trial did not meet its primary endpoint, the preclinical data and the fibrosis improvement observed in the Phase 2b CENTAUR trial underscore the scientific rationale for targeting these chemokine pathways in liver fibrosis. Further research is warranted to identify patient subpopulations that may derive the most benefit from this therapeutic strategy and to explore potential combination therapies that could enhance its anti-fibrotic efficacy.

References

- 1. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Making sure you're not a bot! [academiccommons.columbia.edu]

- 4. Allergan reports positive Phase IIb two-year data from liver fibrosis trial - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. Inhibition of intrahepatic monocyte recruitment by Cenicriviroc and extracellular matrix degradation by MMP1 synergistically attenuate liver inflammation and fibrogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Standard Operating Procedures in Experimental Liver Research: Thioacetamide model in mice and rats | Semantic Scholar [semanticscholar.org]

- 8. A new NASH model in aged mice with rapid progression of steatohepatitis and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Making sure you're not a bot! [academiccommons.columbia.edu]

- 10. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. | BioWorld [bioworld.com]

- 15. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet‐induced mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 18. depts.ttu.edu [depts.ttu.edu]

- 19. researchgate.net [researchgate.net]

- 20. Arctigenin protects mice from thioglycollate-induced acute peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of Cenicriviroc: An In-depth Technical Guide to its Discovery and Development for Nonalcoholic Steatohepatitis (NASH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The complex pathophysiology of NASH, involving metabolic dysregulation, inflammation, and fibrogenesis, has made the development of effective pharmacotherapies challenging. One promising therapeutic target has been the inflammatory pathways that drive liver damage. Cenicriviroc (CVC), a potent, orally bioavailable dual antagonist of the C-C chemokine receptor types 2 (CCR2) and 5 (CCR5), emerged as a leading candidate for the treatment of NASH-associated liver fibrosis. This technical guide provides a comprehensive overview of the discovery and development of Cenicriviroc for NASH, detailing its mechanism of action, preclinical evidence, and the outcomes of its pivotal clinical trials.

Mechanism of Action: Dual Antagonism of CCR2 and CCR5

The rationale for the development of Cenicriviroc for NASH is rooted in the critical role of the CCR2 and CCR5 chemokine pathways in mediating the inflammatory and fibrogenic processes in the liver.

-

CCR2 and its ligand CCL2 (MCP-1) are key players in the recruitment of inflammatory Ly-6C high monocytes from the bone marrow to the injured liver. These monocytes differentiate into macrophages that promote inflammation and activate hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.

-

CCR5 and its ligands, including CCL3, CCL4, and CCL5 (RANTES) , are also implicated in the recruitment of various immune cells, including monocytes, macrophages, and T-cells, to the liver. Furthermore, CCR5 is expressed on HSCs, and its activation can directly promote their fibrogenic activity.

Cenicriviroc was designed to simultaneously block both CCR2 and CCR5, thereby inhibiting the recruitment and activation of key inflammatory and fibrogenic cells. This dual antagonism was hypothesized to provide a more comprehensive anti-inflammatory and anti-fibrotic effect than targeting either receptor alone. Cenicriviroc has demonstrated nanomolar potency against both CCR2 and CCR5.[1]

Preclinical Development and Proof-of-Concept

The anti-inflammatory and anti-fibrotic effects of Cenicriviroc were evaluated in various preclinical models of liver and kidney fibrosis.

Experimental Protocols: Preclinical Animal Models

Diet-Induced NASH Model: A common preclinical model used to evaluate Cenicriviroc's efficacy involved feeding mice a diet high in fat (typically 40-60%), fructose, and cholesterol.[2] This diet induces a metabolic phenotype that closely mimics human NASH, including steatosis, inflammation, and progressive fibrosis. In one such study, C57BL/6J mice were fed a diet containing 40% fat, 22% fructose, and 2% cholesterol for several weeks to induce NASH and fibrosis.[2]

Thioacetamide (TAA)-Induced Liver Fibrosis Model: In this model, liver fibrosis is induced in rats by repeated intraperitoneal injections of TAA, a potent hepatotoxin that causes chronic liver injury and activation of HSCs.

Unilateral Ureteral Obstruction (UUO) Model of Kidney Fibrosis: This model is used to assess the anti-fibrotic potential of compounds in the context of kidney disease, which shares common fibrotic pathways with liver fibrosis.

Key Preclinical Findings

The preclinical studies demonstrated that Cenicriviroc effectively reduced monocyte and macrophage accumulation in the liver and kidneys.[1] This was associated with a significant reduction in collagen deposition and expression of pro-fibrotic genes.

| Preclinical Study Finding | Model | Cenicriviroc Dose | Key Result | Reference |

| Reduced Fibrosis Area | STAM™ mouse model of NASH | 40 mg/kg | 54.1% reduction in fibrosis area (p<0.0001) | [2] |

| Reduced NAFLD Activity Score (NAS) | STAM™ mouse model of NASH | 40 mg/kg | 1.5 point drop in NAS (p<0.01) | [2] |

| Reduced Monocyte/Macrophage Recruitment | In vivo | ≥20 mg/kg/day | Significant reduction (p < 0.05) | [1] |

| Reduced Collagen Deposition | Liver and Kidney Fibrosis Models | ≥20 mg/kg/day | Significant reduction (p < 0.05) | [1] |

Clinical Development: The CENTAUR and AURORA Trials

The promising preclinical data led to the clinical development of Cenicriviroc for NASH with liver fibrosis. The two pivotal studies were the Phase 2b CENTAUR trial and the Phase 3 AURORA trial.

Experimental Protocol: Histological Assessment in Clinical Trials

The primary method for assessing efficacy in both the CENTAUR and AURORA trials was the histological analysis of liver biopsies. The Nonalcoholic Steatohepatitis Clinical Research Network (NASH CRN) histological scoring system was used to grade the severity of NASH and stage the extent of fibrosis.

-

NAFLD Activity Score (NAS): This is a composite score of three key histological features of NASH:

-

Steatosis (0-3): Based on the percentage of hepatocytes containing fat droplets.

-

Lobular Inflammation (0-3): Based on the number of inflammatory foci per 200x field.

-

Hepatocyte Ballooning (0-2): A measure of hepatocyte injury. The NAS ranges from 0 to 8, with a score of ≥5 being highly suggestive of NASH.

-

-

Fibrosis Staging (0-4): This system stages the progression of liver fibrosis:

-

Stage 0: No fibrosis.

-

Stage 1: Perisinusoidal or periportal fibrosis.

-

Stage 2: Perisinusoidal and portal/periportal fibrosis.

-

Stage 3: Bridging fibrosis.

-

Stage 4: Cirrhosis.

-

Liver biopsies were typically stained with hematoxylin and eosin (H&E) for general morphology and Masson's trichrome or Sirius red for the visualization and quantification of collagen.

Phase 2b CENTAUR Trial (NCT02217475)

The CENTAUR trial was a randomized, double-blind, placebo-controlled, multinational study designed to evaluate the efficacy and safety of Cenicriviroc in adults with NASH and liver fibrosis (stages 1-3).

Study Design:

-

Participants: 289 patients with biopsy-proven NASH (NAS ≥ 4) and fibrosis (NASH CRN stages 1-3).

-

Treatment Arms:

-

Arm A: Cenicriviroc 150 mg once daily for 2 years.

-

Arm B: Placebo for year 1, followed by Cenicriviroc 150 mg for year 2.

-

Arm C: Placebo for 2 years.

-

-

Primary Endpoint (Year 1): ≥2-point improvement in NAS with no worsening of fibrosis.

-

Key Secondary Endpoint (Year 1): Improvement in fibrosis by ≥1 stage with no worsening of NASH.

CENTAUR Trial: Baseline Characteristics

| Characteristic | Cenicriviroc (n=145) | Placebo (n=144) |

| Mean Age (years) | 54.8 | 54.9 |

| Male (%) | 48.3 | 52.1 |

| Mean BMI ( kg/m ²) | 33.7 | 33.3 |

| Type 2 Diabetes (%) | 60.0 | 59.7 |

| Mean NAS | 5.3 | 5.3 |

| Fibrosis Stage 1 (%) | 26.9 | 27.8 |

| Fibrosis Stage 2 (%) | 33.1 | 31.9 |

| Fibrosis Stage 3 (%) | 40.0 | 40.3 |

CENTAUR Trial: Efficacy Results at Year 1

| Endpoint | Cenicriviroc (n=145) | Placebo (n=144) | p-value | Odds Ratio (95% CI) |

| ≥2-point improvement in NAS and no worsening of fibrosis (Primary) | 16% | 19% | 0.52 | - |

| Improvement in fibrosis by ≥1 stage and no worsening of NASH (Key Secondary) | 20% | 10% | 0.02 | 2.2 (1.1-4.2) |

| Resolution of NASH and no worsening of fibrosis | 8% | 6% | 0.49 | - |

The CENTAUR trial did not meet its primary endpoint of a significant improvement in the NAFLD Activity Score. However, it did achieve a statistically significant improvement in the key secondary endpoint of fibrosis improvement without worsening of NASH. This anti-fibrotic effect was more pronounced in patients with more advanced fibrosis at baseline. The safety and tolerability of Cenicriviroc were comparable to placebo.

Phase 3 AURORA Trial (NCT03028740)

Based on the promising anti-fibrotic signal from the CENTAUR trial, the Phase 3 AURORA study was initiated to confirm the efficacy and safety of Cenicriviroc for the treatment of liver fibrosis in adults with NASH.

Study Design:

-

Participants: Approximately 2000 adults with biopsy-proven NASH and significant fibrosis (NASH CRN stages 2 or 3).

-

Treatment Arms: Cenicriviroc 150 mg once daily or placebo.

-

Primary Endpoint (Part 1, Month 12): Proportion of subjects with ≥1-stage improvement in liver fibrosis and no worsening of steatohepatitis.

AURORA Trial: Efficacy Results at Month 12 (Part 1)

| Endpoint | Cenicriviroc (n=888) | Placebo (n=442) | p-value | Odds Ratio (95% CI) |

| ≥1-stage improvement in fibrosis and no worsening of steatohepatitis (Primary) | 22.3% | 25.5% | 0.21 | 0.84 (0.63-1.10) |

| Complete resolution of steatohepatitis and no worsening of fibrosis | 23.0% | 27.2% | 0.21 | - |

Unfortunately, the AURORA trial was terminated early for lack of efficacy.[3] The study did not demonstrate a statistically significant improvement in the primary endpoint of fibrosis improvement without worsening of NASH at 12 months.[4] The safety profile of Cenicriviroc remained favorable and consistent with previous studies.[4]

Conclusion and Future Directions

The development of Cenicriviroc for NASH represents a significant effort to target the inflammatory and fibrogenic pathways that drive disease progression. While the dual CCR2/CCR5 antagonist showed promising anti-fibrotic effects in preclinical models and in the Phase 2b CENTAUR trial, these findings were not confirmed in the larger Phase 3 AURORA study.

The discrepancy between the Phase 2 and Phase 3 results highlights the complexities of NASH drug development and the challenges of translating promising early-stage signals into definitive clinical efficacy. Several factors could have contributed to the outcome of the AURORA trial, including the heterogeneity of the NASH patient population, the limitations of histological endpoints, and the possibility that the anti-fibrotic effect of Cenicriviroc was not sufficiently robust to demonstrate a significant benefit in a large Phase 3 setting.

Despite the discontinuation of its development for NASH, the story of Cenicriviroc provides valuable lessons for the field. It underscores the importance of targeting multiple disease pathways in NASH and has paved the way for the investigation of other anti-inflammatory and anti-fibrotic agents. The extensive data generated from the Cenicriviroc clinical trial program will continue to inform the design of future studies and contribute to a deeper understanding of the pathophysiology of NASH. The journey of Cenicriviroc serves as a critical case study for researchers, scientists, and drug development professionals working to find effective treatments for this complex and prevalent disease.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Diet-induced mouse model of fatty liver disease and nonalcoholic steatohepatitis reflecting clinical disease progression and methods of assessment. | Semantic Scholar [semanticscholar.org]

- 3. forumresearch.org [forumresearch.org]

- 4. Histological assessment based on liver biopsy: the value and challenges in NASH drug development - PMC [pmc.ncbi.nlm.nih.gov]

Cenicriviroc: A Technical Guide to its Impact on Monocyte and Macrophage Migration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cenicriviroc (CVC) is a potent, orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).[1] These receptors and their respective ligands, primarily CCL2 (Monocyte Chemoattractant Protein-1) and CCL5 (RANTES), are pivotal in orchestrating the migration and infiltration of monocytes and macrophages into tissues during inflammatory and fibrotic processes.[2][3] This technical guide provides an in-depth analysis of Cenicriviroc's mechanism of action, its quantifiable effects on monocyte and macrophage migration, and the experimental protocols used to elucidate these properties. It is intended to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development.

Core Mechanism of Action: Dual Blockade of CCR2 and CCR5

The recruitment of monocytes from the bone marrow and spleen to sites of injury is a critical step in the inflammatory cascade.[4] This process is largely mediated by the CCL2/CCR2 signaling axis.[5][6] Upon tissue damage, resident cells release chemokines like CCL2.[7] Circulating monocytes expressing CCR2 on their surface are attracted to this chemokine gradient, leading to their extravasation into the tissue, where they differentiate into macrophages.[3] The CCR5 receptor, expressed on various immune cells including monocytes, macrophages, and T-cells, also contributes to inflammatory cell recruitment, primarily in response to ligands like CCL5.[1][5]

Cenicriviroc exerts its effect by competitively binding to and blocking both CCR2 and CCR5.[8] This dual antagonism effectively inhibits the downstream signaling pathways that are crucial for chemotaxis, cell adhesion, and migration.[6][9] By preventing the interaction of CCL2 and CCL5 with their receptors, CVC reduces the influx of inflammatory monocytes and macrophages to the site of injury, thereby mitigating the inflammatory response and subsequent fibrogenesis.[8][10]

Quantitative Data on Cenicriviroc's Effects

The efficacy of Cenicriviroc in inhibiting monocyte and macrophage migration has been quantified in numerous preclinical studies. The data is summarized below.

Table 1: In Vitro & Ex Vivo Inhibition of Monocyte/Macrophage Migration

| Assay Type | Cell Type | Chemoattractant | CVC Concentration | % Inhibition / Effect | Reference |

| Transwell Migration Assay | Murine Bone Marrow Monocytes | CCL2 | Not specified | Significantly reduced migration vs. control | [5] |

| Transwell Migration Assay | Murine Splenic Lymphocytes (NK, CD4 T-cells) | CCL5 | Not specified | Effectively inhibited migration | [5] |

| Chemotaxis Assay (ex vivo) | Activated Murine Macrophages (F4/80+/CD11b+) | CCL2 | 1 µM | Significant inhibition of chemotaxis (p=0.018 vs. vehicle) | [8] |

| Trans-endothelial Migration | Human Monocytes (HIV-infected) | Not specified | Not specified | Greater decrease in migration compared to single antagonists | [11] |

Table 2: In Vivo Reduction of Monocyte/Macrophage Recruitment in Animal Models

| Animal Model | Species | CVC Dosage | Outcome Metric | Result | Reference |

| Thioglycollate-induced Peritonitis | Mouse | ≥20 mg/kg/day | Monocyte/Macrophage Recruitment | Significant decrease vs. vehicle control (p < 0.05) | [8][12] |

| Thioglycollate-induced Peritonitis | Mouse | 100 mg/kg BID | Monocyte/Macrophage Recruitment | Significant decrease vs. vehicle control (p < 0.05) and dexamethasone (p < 0.001) | [8] |

| Carbon Tetrachloride (CCl₄)-induced Liver Injury | Mouse | Repetitive oral application | Intrahepatic Monocyte-derived Macrophages | Significantly decreased numbers | [4] |

| Diet-induced NASH | Mouse | 0.015% in diet for 12 weeks | CD11c+CD206- M1-like macrophages | 72% fewer M1-like macrophages compared to control | [13] |

| Duchenne Muscular Dystrophy (mdx) | Mouse | 20 mg/kg/day IP | Macrophage infiltration in diaphragm | Significantly reduced | [1] |

Table 3: Impact of Cenicriviroc on Macrophage Polarization

While CVC potently inhibits the recruitment of monocytes, its direct effect on their subsequent polarization into pro-inflammatory (M1) or anti-inflammatory/reparative (M2) macrophages appears to be limited. However, some studies suggest an indirect effect by shifting the balance of macrophage populations in diseased tissue.

| Model / Cell Type | Finding | Conclusion | Reference |

| Bone Marrow-Derived Macrophages (in vitro) | CVC did not affect IFNγ- or IL-4-driven polarization towards M1 or M2 phenotypes. | CVC does not directly interfere with macrophage polarization capacity. | [5] |

| Diet-induced NASH Mouse Model (in vivo) | CVC treatment led to 72% fewer M1-like macrophages and 94% more M2-like macrophages in the liver. | CVC causes an M2-dominant shift of macrophages/Kupffer cells in the liver, promoting an anti-inflammatory state. | [13][14] |

Detailed Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate Cenicriviroc's impact on monocyte and macrophage migration.

In Vitro Chemotaxis Assay (Transwell / Boyden Chamber)

This assay is a standard method to quantify the chemotactic response of cells to a chemical gradient in vitro.[15][16]

Objective: To measure the ability of Cenicriviroc to inhibit the migration of monocytes or macrophages towards a chemoattractant like CCL2.

Methodology:

-

Cell Preparation: Isolate monocytes from bone marrow or peripheral blood.[15] Macrophages can be derived by culturing monocytes with appropriate factors.

-

Chamber Setup: Use a Transwell plate, which consists of an upper and lower chamber separated by a porous membrane (e.g., 5-μm pore filter).[16]

-

Chemoattractant: Add media containing the chemoattractant (e.g., 100 ng/ml CCL2) to the lower chamber.[16]

-

Cell Seeding: Pre-treat the isolated cells with Cenicriviroc or a vehicle control. Place the treated cells (e.g., 5 x 10³ cells) into the upper chamber.[16]

-

Incubation: Incubate the plate for a defined period (e.g., 90 minutes to several hours) at 37°C to allow for cell migration through the membrane.[16]

-

Quantification: Count the number of cells that have migrated to the lower chamber using a hemocytometer or flow cytometry.[16] The percentage of migrated cells is calculated as the ratio of cells in the lower compartment to the total number of cells initially seeded.[16]

In Vivo Thioglycollate-Induced Peritonitis Model

This model is used to assess the effects of a compound on acute inflammatory cell recruitment in vivo.[12]

Objective: To evaluate Cenicriviroc's ability to reduce the influx of monocytes/macrophages into the peritoneal cavity following an inflammatory stimulus.

Methodology:

-

Animal Model: Use male mice (e.g., C57BL/6).

-

Treatment: Administer Cenicriviroc (e.g., 20-100 mg/kg) or vehicle control orally (PO) or via intraperitoneal (IP) injection prior to inducing peritonitis.[1][8]

-

Induction: Inject thioglycollate (TG) broth intraperitoneally to induce an acute inflammatory response, which results in a rapid migration of monocytes/macrophages into the peritoneal cavity.[2]

-

Cell Collection: After a set time (e.g., 24-72 hours), perform a peritoneal lavage to collect the infiltrated cells.

-

Analysis: Use flow cytometry to identify and quantify the population of recruited monocytes/macrophages (e.g., using markers like F4/80 and CD11b).[8]

In Vivo Models of Liver Fibrosis (CCl₄ or Diet-Induced)

These models are critical for studying chronic inflammation and fibrosis, processes heavily driven by macrophage infiltration.[17][18]

Objective: To determine if Cenicriviroc can reduce monocyte/macrophage infiltration in the liver and consequently ameliorate liver fibrosis.

Methodology:

-

Animal Model: Use mice or rats.

-

Induction of Fibrosis:

-

Chemical-Induced: Administer a hepatotoxin like carbon tetrachloride (CCl₄) or thioacetamide (TAA) via IP injection over several weeks to induce chronic liver injury and fibrosis.[4][12]

-

Diet-Induced: Feed animals a specific diet, such as a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD), to induce non-alcoholic steatohepatitis (NASH) and associated fibrosis.[19]

-

-

Treatment: Administer Cenicriviroc or vehicle control daily via oral gavage or mixed in the diet throughout the induction period.[14][19]

-

Endpoint Analysis:

-

Histology: Harvest liver tissue and perform staining (e.g., Sirius Red for collagen) to assess the degree of fibrosis.[8]

-

Immunohistochemistry/Flow Cytometry: Analyze liver tissue or isolated intrahepatic leukocytes for macrophage markers (e.g., F4/80, CCR2) to quantify macrophage infiltration.[4][13]

-

Gene Expression: Use qRT-PCR to measure the expression of fibrogenic and inflammatory genes (e.g., Collagen Type 1, TNF-α) in liver tissue.[8][20]

-

Clinical Significance and Future Directions

The potent anti-inflammatory and anti-fibrotic activity of Cenicriviroc demonstrated in preclinical models provided a strong rationale for its evaluation in human diseases characterized by monocyte-driven pathology, most notably non-alcoholic steatohepatitis (NASH) with liver fibrosis.[21][22][23]

The Phase 2b CENTAUR trial showed that significantly more patients with NASH treated with Cenicriviroc for one year had an improvement in fibrosis by at least one stage without worsening of steatohepatitis compared to placebo (20% vs 10%).[24][25] However, the subsequent Phase 3 AURORA study did not meet its primary endpoint of fibrosis improvement at 12 months, indicating a lack of efficacy in this broader patient population.[26]

Despite the disappointing Phase 3 results in NASH, the foundational science remains robust. Cenicriviroc effectively targets the CCR2/CCR5 axes and demonstrably reduces the migration of monocytes and macrophages. This mechanism remains a highly attractive target for inflammatory and fibrotic diseases.[6][20] Future research may focus on:

-

Combination Therapies: Combining CVC with agents that target different pathological pathways (e.g., metabolic or direct anti-fibrotic) could yield synergistic effects.[7][20]

-

Different Disease Indications: The potent effect on monocyte trafficking may be beneficial in other conditions, such as alcoholic liver disease, kidney fibrosis, or cardiovascular diseases where macrophage infiltration is a key driver.[8][10][11]

-

Patient Stratification: Identifying specific patient populations or disease stages where CCR2/CCR5 blockade is most impactful could refine its therapeutic application.

Conclusion

Cenicriviroc is a dual CCR2/CCR5 antagonist that effectively inhibits the migration of monocytes and macrophages, key drivers of inflammation and fibrosis. Extensive preclinical data, derived from robust in vitro and in vivo experimental protocols, have quantitatively demonstrated its ability to block chemotaxis and reduce inflammatory cell infiltration in tissues. While clinical trials in NASH have yielded mixed results, the fundamental mechanism of action—disrupting the CCL2/CCR2 and CCL5/CCR5 signaling axes—remains a valid and important therapeutic strategy for a range of immune-mediated diseases. This technical guide provides the foundational data and methodologies for scientists continuing to explore the potential of targeting monocyte and macrophage migration.

References

- 1. The dual CCR2/CCR5 chemokine receptor antagonist Cenicriviroc reduces macrophage infiltration and disease severity in Duchenne muscular dystrophy (Dmdmdx-4Cv) mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [academiccommons.columbia.edu]

- 3. Rationale of using the dual chemokine receptor CCR2/CCR5 inhibitor cenicriviroc for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential impact of the dual CCR2/CCR5 inhibitor cenicriviroc on migration of monocyte and lymphocyte subsets in acute liver injury | PLOS One [journals.plos.org]

- 5. Differential impact of the dual CCR2/CCR5 inhibitor cenicriviroc on migration of monocyte and lymphocyte subsets in acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of intrahepatic monocyte recruitment by Cenicriviroc and extracellular matrix degradation by MMP1 synergistically attenuate liver inflammation and fibrogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]

- 9. Promising Modulatory Effects of Cenicriviroc on the Progression of Mouse Colorectal Cancer through Inhibition of CCR2_CCL2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological inhibition of CCR2/5 signaling prevents and reverses alcohol-induced liver damage, steatosis and inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cenicriviroc Inhibits Trans-endothelial Passage of Monocytes and is Associated with Impaired E-Selectin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. Cenicriviroc Suppresses and Reverses Steatohepatitis by Regulating Macrophage Infiltration and M2 Polarization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monocyte and neutrophil isolation and migration assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Monocyte migration assay [bio-protocol.org]

- 17. Animal Models of Acute Liver Injury, Cirrhosis, Failure – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

- 18. mdpi.com [mdpi.com]

- 19. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet‐induced mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. research.utwente.nl [research.utwente.nl]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. mayo.edu [mayo.edu]

- 23. researchgate.net [researchgate.net]

- 24. | BioWorld [bioworld.com]

- 25. Allergan reports positive Phase IIb two-year data from liver fibrosis trial - Clinical Trials Arena [clinicaltrialsarena.com]

- 26. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Cenicriviroc: A Technical Guide to its Anti-Inflammatory and Anti-Fibrotic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cenicriviroc (CVC) is a potent, orally administered, small-molecule dual antagonist of the C-C chemokine receptors 2 (CCR2) and 5 (CCR5).[1][2] Initially developed for the treatment of HIV-1 infection, its mechanism of action targets key pathways in inflammation and fibrosis, leading to extensive investigation into its therapeutic potential for a range of chronic inflammatory diseases.[3][4] This technical guide provides an in-depth overview of Cenicriviroc, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental methodologies. The focus is on its application in non-alcoholic steatohepatitis (NASH), a condition characterized by chronic inflammation and progressive liver fibrosis. While showing promise in preclinical and Phase 2b studies, the Phase 3 AURORA trial did not meet its primary endpoint for fibrosis improvement, highlighting the complexities of targeting this pathway.[5][6]

Core Mechanism of Action: Dual Antagonism of CCR2 and CCR5

The inflammatory and fibrotic processes in many chronic diseases are driven by the recruitment and activation of immune cells, particularly monocytes and macrophages.[7][8] The CCR2 and CCR5 receptors, and their respective ligands (e.g., CCL2 and CCL5), are central to this process.[9]

-

CCR2 Pathway: The interaction between CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1) and its receptor CCR2 is a primary driver for the migration of inflammatory monocytes from the bone marrow to sites of tissue injury.[1][10] In the liver, these recruited monocyte-derived macrophages contribute to inflammation and activate hepatic stellate cells (HSCs), the primary collagen-producing cells responsible for fibrosis.[7][11]

-

CCR5 Pathway: The CCR5 receptor is also expressed on various immune cells, including macrophages and T-cells, as well as on HSCs.[8][12] Its activation contributes to the pro-fibrogenic activation and proliferation of these cells.[12]

Cenicriviroc's therapeutic hypothesis is based on its ability to simultaneously block both these signaling pathways. By inhibiting CCR2 and CCR5, CVC is designed to reduce the trafficking of inflammatory monocytes/macrophages to the site of injury and directly inhibit the activation of fibrogenic cells, thereby exerting both anti-inflammatory and anti-fibrotic effects.[1][2]

Preclinical Evidence

CVC has demonstrated potent anti-inflammatory and anti-fibrotic activity across a range of animal models of liver and kidney disease.[2][9]

Summary of Preclinical Data

| Model Type | Animal Model | CVC Dose | Key Findings | Citation |

| Inflammation/Recruitment | Thioglycollate-induced peritonitis | ≥20 mg/kg/day | Significantly reduced monocyte/macrophage recruitment in vivo. | [2][9] |

| Liver Fibrosis | Thioacetamide (TAA)-induced | ≥20 mg/kg/day | Significant reductions in collagen deposition and collagen type 1 expression. | [2] |

| NASH & Fibrosis | Diet-induced (high-cholesterol, high-fat) | 0.015% in diet | Attenuated hepatic lipid accumulation, improved glucose intolerance, reduced M1-like macrophages, and increased M2-like macrophages. | [10][13] |

| NASH & Fibrosis | Diet-induced (CDAHFD) | Not specified | Potent antifibrotic effect after 14 weeks. | [14] |

| Kidney Fibrosis | Unilateral Ureteral Obstruction (UUO) | ≥20 mg/kg/day | Significant reductions in collagen deposition and collagen type 1 expression. | [2] |

Detailed Experimental Protocols

A. Thioacetamide (TAA)-Induced Liver Fibrosis Model

-

Objective: To evaluate the antifibrotic effect of CVC in a chemically-induced model of liver fibrosis.

-

Induction: Fibrosis was induced by intraperitoneal (IP) administration of TAA at a dose of 150 mg/kg, administered three times per week for 8 weeks.[2][8]

-

Intervention: Following the induction period, animals were randomized to receive vehicle control or CVC orally at varying doses (e.g., 20 or 100 mg/kg/day) for a specified treatment period.

-

Assessments:

-

Histology: Liver tissue was stained with Sirius Red to quantify collagen deposition.

-

Gene/Protein Expression: Analysis of fibrogenic markers such as collagen type 1 (Col1a1) mRNA and protein levels.[2]

-

Liver Function Tests: Serum levels of ALT and AST.

-

B. Diet-Induced Nonalcoholic Steatohepatitis (NASH) Model

-

Objective: To assess CVC's effect on steatohepatitis, insulin resistance, and fibrosis in a diet-induced lipotoxic model.

-

Induction: Mice were fed a high-cholesterol, high-fat ("CL") diet for 12 weeks to induce NASH.[10][13]

-

Intervention: A treatment group received the CL diet containing 0.015% CVC for the entire 12-week period.[10][13]

-

Assessments:

-

Metabolic: Glucose and insulin tolerance tests.

-

Histology: Liver sections were analyzed for the NAFLD Activity Score (NAS), which evaluates steatosis, lobular inflammation, and hepatocyte ballooning.[10]

-

Flow Cytometry: Liver non-parenchymal cells were isolated to quantify macrophage populations (e.g., CD11c+ M1-like vs. CD206+ M2-like macrophages).[10]

-

Fibrosis Markers: Hepatic hydroxyproline content and expression of fibrosis-related genes.[10]

-

Clinical Development in NASH

CVC's potential was evaluated in a comprehensive clinical program for adults with NASH and liver fibrosis.

Phase 2b CENTAUR Study (NCT02217475)

-

Objective: To evaluate the efficacy and safety of CVC for the treatment of NASH with liver fibrosis.[15][16]

-

Design: A randomized, double-blind, placebo-controlled, multinational study. 289 subjects were randomized to receive CVC 150 mg daily or placebo.[15][17]

-

Population: Adults with histological evidence of NASH, a NAFLD Activity Score (NAS) ≥4, and liver fibrosis (stages 1-3).[15][17]

-

Primary Endpoint (Year 1): ≥2-point improvement in NAS with no worsening of fibrosis.[15][16]

-

Key Secondary Endpoint (Year 1): Improvement in liver fibrosis by ≥1 stage with no worsening of steatohepatitis.[15]

CENTAUR Year 1 Efficacy Results

| Endpoint | Cenicriviroc 150 mg (n=145) | Placebo (n=144) | P-value | Citation |

| Fibrosis Improvement ≥1 Stage (No worsening of SH) | 20% | 10% | 0.02 | [15][16] |

| NAS Improvement ≥2 Points (No worsening of fibrosis) | 16% | 19% | 0.52 | [15][16] |

| Resolution of Steatohepatitis (No worsening of fibrosis) | 8% | 6% | 0.49 | [15][16] |

The CENTAUR study did not meet its primary endpoint of histologic improvement in NAS. However, it met a key secondary endpoint, demonstrating a statistically significant, twofold greater improvement in fibrosis without worsening of steatohepatitis in the CVC group compared to placebo.[15][16] This anti-fibrotic signal, independent of effects on steatohepatitis, was the basis for advancing CVC to Phase 3.

Phase 3 AURORA Study (NCT03028740)

-

Objective: To confirm the anti-fibrotic efficacy and safety of CVC in a larger population.[18][19]

-

Design: A global, Phase 3, multicenter, randomized, double-blind, placebo-controlled study.[18][19]

-

Population: Approximately 2000 adults aged 18-75 with histologically confirmed NASH and stage 2 or 3 fibrosis.[19]

-

Intervention: CVC 150 mg or placebo, administered orally once daily.[5][19]

-

Primary Endpoint (Month 12): Proportion of subjects with ≥1-stage improvement in liver fibrosis and no worsening of steatohepatitis.[5][19]

AURORA Part 1 Efficacy Results

| Endpoint at Month 12 | Cenicriviroc 150 mg | Placebo | P-value | Citation |

| Fibrosis Improvement ≥1 Stage (No worsening of SH) | 22.3% | 25.5% | 0.21 | [5] |

| Resolution of Steatohepatitis (No worsening of fibrosis) | 23.0% | 27.2% | 0.21 | [5] |

The Phase 3 AURORA study did not demonstrate the efficacy of CVC for treating liver fibrosis; the primary endpoint was not met.[5] Despite the disappointing efficacy results, the safety profile was generally comparable between treatment groups, and CVC was well-tolerated.[5]

Effects on Inflammatory Biomarkers

Across clinical studies, CVC treatment was associated with reductions in systemic inflammatory biomarkers, supporting its mechanism of action.

| Biomarker | Study / Population | Finding | Citation |

| hsCRP, Fibrinogen, IL-6 | CENTAUR (NASH) | Greater reductions observed with CVC compared to placebo. | [12][20] |

| TGF-β1, TSP-1, CICP | HIV-infected adults | Significant decrease in these plasma fibrotic markers after 24 weeks of CVC. | [21][22] |

| Soluble CD14 (sCD14) | HIV-infected adults | CVC treatment reduced levels, indicating decreased monocyte/macrophage activation. | [3] |

Potential in Other Inflammatory Diseases

The mechanism of CVC suggests potential utility in other diseases where CCR2/CCR5-mediated inflammation is pathogenic.

-

Inflammatory Bowel Disease (IBD): In inflamed colons of Crohn's disease patients, CCR2+ and CCR5+ T cells are enriched. A recent study showed CVC inhibits Th1 and Th17 cell differentiation while promoting the generation of anti-inflammatory Type 1 regulatory T cells (Tr1). In experimental colitis models, CVC prevented weight loss, reduced inflammation, and preserved epithelial barrier integrity.[23]

-

Kidney Disease: Preclinical data from the unilateral ureteral obstruction (UUO) model showed CVC had significant anti-fibrotic effects, reducing collagen deposition in the kidney.[2][9]

-

HIV-Associated Inflammation: Despite viral suppression with antiretroviral therapy, people living with HIV have chronic inflammation linked to non-AIDS comorbidities. Studies have shown CVC can reduce markers of monocyte activation (sCD14) and systemic fibrosis in this population.[3][22]

Conclusion and Future Directions

Cenicriviroc is a dual CCR2/CCR5 antagonist that effectively targets key pathways of monocyte/macrophage trafficking and activation. Preclinical studies and Phase 2b clinical data in NASH demonstrated a clear anti-fibrotic and anti-inflammatory signal.[2][15] However, these promising results did not translate into clinical efficacy in the pivotal Phase 3 AURORA trial for NASH-related fibrosis.[5]

The discrepancy between early and late-phase results underscores the complexity of hepatic fibrosis and the potential for redundancy in inflammatory pathways. While the development of CVC for NASH has been discontinued, the compound remains a valuable tool for researching the roles of CCR2 and CCR5 in chronic disease. Future research may explore its potential in other inflammatory conditions like IBD or in combination therapies where a multi-targeted approach may be more effective.[6][11][23]

References

- 1. What is Cenicriviroc mesylate used for? [synapse.patsnap.com]

- 2. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. scholarsinmedicine.com [scholarsinmedicine.com]

- 5. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.utwente.nl [research.utwente.nl]

- 7. Role of cenicriviroc in the management of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [academiccommons.columbia.edu]

- 9. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Inhibition of intrahepatic monocyte recruitment by Cenicriviroc and extracellular matrix degradation by MMP1 synergistically attenuate liver inflammation and fibrogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Cenicriviroc Suppresses and Reverses Steatohepatitis by Regulating Macrophage Infiltration and M2 Polarization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet‐induced mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A randomized, placebo‐controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Randomized, Placebo-Controlled Trial of Cenicriviroc for Treatment of Nonalcoholic Steatohepatitis with Fibrosis - CENTAUR Study [natap.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Cenicriviroc for the treatment of liver fibrosis in adults with nonalcoholic steatohepatitis: AURORA Phase 3 study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. diabetesjournals.org [diabetesjournals.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Cenicriviroc, a dual CCR2 and CCR5 antagonist leads to a reduction in plasma fibrotic biomarkers in persons living with HIV on antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cenicriviroc, a CCR2/CCR5 antagonist, promotes the generation of type 1 regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Assessing Cenicriviroc Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cenicriviroc (CVC) is a potent, orally bioavailable, small-molecule dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).[1][2][3] These receptors and their respective ligands, primarily monocyte chemoattractant protein-1 (MCP-1 or CCL2) and RANTES (CCL5), are key mediators in the inflammatory cascade and are implicated in the pathogenesis of various diseases, including non-alcoholic steatohepatitis (NASH) and liver fibrosis.[2][4] By blocking CCR2 and CCR5, Cenicriviroc impedes the migration and infiltration of inflammatory cells, thereby exerting its therapeutic effects.[1][5]

These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of Cenicriviroc in vitro. The described assays are fundamental for characterizing the compound's inhibitory activity on its target receptors and downstream signaling pathways.

Cenicriviroc's Mechanism of Action

Cenicriviroc competitively binds to CCR2 and CCR5, preventing the binding of their cognate chemokines. This blockade inhibits the G-protein coupled receptor (GPCR) signaling cascade, which would otherwise lead to a series of intracellular events, including calcium mobilization and ultimately, directed cell migration (chemotaxis) of immune cells to sites of inflammation.[1]

Signaling Pathway of CCR2/CCR5 and Inhibition by Cenicriviroc

Caption: Cenicriviroc blocks CCL2 and CCL5 from binding to CCR2 and CCR5, inhibiting downstream signaling.

Quantitative Data Summary

The following table summarizes the in vitro potency of Cenicriviroc as determined by various cell-based assays. The half-maximal inhibitory concentration (IC50) is a measure of the compound's effectiveness in inhibiting a specific biological or biochemical function.

| Assay Type | Cell Line/Type | Ligand | Cenicriviroc IC50 (nM) | Reference |

| Receptor Binding | CCR2-expressing cells | CCL2 | 2 - 6 | [1] |

| Receptor Binding | CCR5-expressing cells | CCL5 | 2 - 6 | [1] |

| Chemotaxis | Activated murine macrophages | CCL2 | ~1 (μM) | [5] |

Experimental Protocols

Receptor Binding Assay

This assay measures the ability of Cenicriviroc to compete with a radiolabeled ligand for binding to CCR2 or CCR5.

Workflow for Receptor Binding Assay

Caption: Workflow for determining Cenicriviroc's binding affinity to CCR2/CCR5.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human CCR2 or CCR5.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in an appropriate assay buffer.[6] Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

Add serial dilutions of Cenicriviroc or vehicle control.

-

Add a constant concentration of a radiolabeled CCR2 or CCR5 ligand (e.g., [¹²⁵I]-CCL2 or [¹²⁵I]-CCL5).

-

Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.[7]

-

To determine non-specific binding, include wells with a high concentration of an unlabeled ligand.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.[6][8]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the Cenicriviroc concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Chemotaxis Assay

This assay assesses the ability of Cenicriviroc to inhibit the directional migration of cells towards a chemoattractant.

Workflow for Chemotaxis Assay

Caption: Workflow for evaluating Cenicriviroc's inhibition of cell migration.

Protocol:

-

Cell Preparation:

-

Isolate primary human peripheral blood monocytes (PBMCs) or use a monocytic cell line (e.g., THP-1) that expresses CCR2 and CCR5.

-

Resuspend the cells in a serum-free or low-serum medium.[9]

-

-

Assay Setup:

-

Use a 24-well Transwell plate with a 5 µm pore size polycarbonate membrane insert.[10][11]

-

In the lower chamber, add medium containing a specific concentration of the chemoattractant (CCL2 for CCR2 or CCL5 for CCR5).[10]

-

In the upper chamber (the insert), add the cell suspension pre-incubated with various concentrations of Cenicriviroc or vehicle control.[11]

-

-

Incubation and Cell Quantification:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.[10]

-

After incubation, remove the insert.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by:

-

Directly counting the cells using a hemocytometer or an automated cell counter.

-

Lysing the cells and quantifying a cellular component, such as ATP or DNA, using a fluorescent dye (e.g., Calcein AM or CyQuant GR Dye).[11]

-

-

-

Data Analysis:

-

Calculate the percentage of migration inhibition for each Cenicriviroc concentration relative to the vehicle control.

-

Plot the percentage of inhibition as a function of the logarithm of the Cenicriviroc concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Calcium Mobilization Assay

This functional assay measures the inhibition of chemokine-induced intracellular calcium release in response to Cenicriviroc.

Workflow for Calcium Mobilization Assay

Caption: Workflow for assessing Cenicriviroc's effect on calcium signaling.

Protocol:

-

Cell Preparation and Dye Loading:

-

Use a cell line stably expressing CCR2 or CCR5 (e.g., CHO-K1 or HEK293).

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM) according to the manufacturer's instructions.[12][13] This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[12]

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add various concentrations of Cenicriviroc or vehicle control to the wells and incubate for a short period.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

-

Establish a baseline fluorescence reading.

-

Inject a pre-determined concentration of the CCR2 or CCR5 agonist (CCL2 or CCL5) into the wells.[14]

-

Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium flux.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage of inhibition of the calcium response for each Cenicriviroc concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Cenicriviroc concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

References

- 1. Rationale of using the dual chemokine receptor CCR2/CCR5 inhibitor cenicriviroc for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]

- 3. Cenicriviroc, a CCR2/CCR5 antagonist, promotes the generation of type 1 regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. sartorius.com [sartorius.com]

- 10. CCL5-mediated T-cell chemotaxis involves the initiation of mRNA translation through mTOR/4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. bu.edu [bu.edu]

- 13. content.abcam.com [content.abcam.com]

- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Immunohistochemical Analysis of Cenicriviroc-Treated Tissues

Introduction

Cenicriviroc (CVC) is a potent, orally bioavailable dual antagonist of the C-C chemokine receptor types 2 (CCR2) and 5 (CCR5).[1][2] These receptors and their ligands play a critical role in mediating the inflammatory and fibrogenic processes underlying various diseases, most notably nonalcoholic steatohepatitis (NASH) and liver fibrosis.[2][3] The mechanism of CVC involves inhibiting the recruitment of CCR2-expressing monocytes and other immune cells to sites of tissue injury, thereby disrupting the downstream cascade that leads to chronic inflammation and the activation of fibrogenic cells like hepatic stellate cells (HSCs).[4][5]

Immunohistochemistry (IHC) is an indispensable tool for evaluating the in-situ efficacy of CVC. It allows for the direct visualization and quantification of changes in immune cell populations, extracellular matrix deposition, and the activation state of key cell types within the tissue microenvironment. These application notes provide a comprehensive protocol for performing IHC on tissues from subjects or animal models treated with Cenicriviroc, with a focus on liver tissue.

Cenicriviroc's Mechanism of Action in Liver Fibrosis

Cenicriviroc's anti-fibrotic effects are primarily driven by its blockade of the CCR2 and CCR5 signaling pathways. In the context of liver injury, damaged hepatocytes and resident Kupffer cells release chemokines, particularly CCL2. This chemokine gradient attracts CCR2-expressing monocytes from circulation into the liver. Once in the liver, these monocytes differentiate into pro-inflammatory macrophages, which release pro-fibrogenic mediators like Transforming Growth Factor-β (TGF-β). TGF-β, in turn, activates hepatic stellate cells (HSCs), causing them to transform into myofibroblast-like cells that produce excessive amounts of collagen, leading to fibrosis.[3][4] CVC disrupts this process at a crucial early step by preventing monocyte infiltration.

Quantitative Data Summary

The following table summarizes key findings from preclinical and clinical studies evaluating the histological effects of Cenicriviroc.

| Study Type | Model/Population | Key Histological Endpoint | Treatment Group (CVC) Result | Control Group (Placebo) Result | Reference(s) |

| Clinical Trial (Phase 2b - CENTAUR) | Adults with NASH and Liver Fibrosis (F1-F3) | Improvement in Fibrosis by ≥1 Stage (No Worsening NASH) | 20% of patients achieved endpoint at Year 1. | 10% of patients achieved endpoint at Year 1. | [3][6] |

| Preclinical | Mouse Model of Diet-Induced NASH | Hepatic Collagen Deposition (Sirius Red Staining) | Significantly reduced collagen deposition. | No significant change. | [5] |

| Preclinical | Mouse Model of Diet-Induced NASH | Monocyte/Macrophage Recruitment (F4/80+ cells) | Significantly reduced F4/80+ cell infiltration. | High levels of F4/80+ cell infiltration. | [5][7] |

| Preclinical | CCl4-Induced Liver Injury Mouse Model | Monocyte Infiltration (CD11b+ staining) | Significantly inhibited monocyte infiltration. | Pronounced monocyte infiltration. | [4] |

| Preclinical | CCl4-Induced Liver Injury Mouse Model | HSC Activation (α-SMA expression) | Ameliorated liver fibrogenesis via inhibiting HSC activation. | High levels of α-SMA expression. | [4] |

Immunohistochemistry Experimental Workflow

The diagram below outlines the major steps in the IHC protocol for analyzing Cenicriviroc-treated tissues.

Detailed Immunohistochemistry Protocol

This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) liver tissue sections. Modifications may be required for other tissue types or fixatives.

Materials and Reagents

-

Tissues: FFPE tissue blocks (CVC-treated and control).

-

Slides: Positively charged microscope slides.

-

Reagents for Deparaffinization: Xylene, Ethanol (100%, 95%, 80%).

-

Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

-

Wash Buffer: Tris-Buffered Saline with Tween 20 (TBST).

-

Blocking Reagents:

-

Hydrogen Peroxide Block (e.g., 3% H₂O₂ in methanol).

-

Protein Block (e.g., 5% Normal Goat Serum in TBST).

-

-

Primary Antibodies (choose based on research target):

-

Fibrosis: Anti-α-SMA, Anti-Collagen I.

-

Macrophages/Monocytes: Anti-F4/80 (mouse), Anti-CD68 (human), Anti-CD11b.[4]

-

Chemokine Receptors: Anti-CCR2, Anti-CCR5.

-

-

Detection System: HRP-conjugated polymer-based secondary antibody system.

-

Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit.

-

Counterstain: Harris' Hematoxylin.

-

Mounting Medium: Permanent, xylene-based mounting medium.

Protocol Steps

A. Deparaffinization and Rehydration

-

Cut FFPE tissue sections at 4-5 µm thickness and mount on charged slides. Dry overnight.

-

Immerse slides in Xylene: 2 changes for 5 minutes each.

-

Immerse slides in 100% Ethanol: 2 changes for 3 minutes each.

-

Immerse slides in 95% Ethanol: 1 change for 3 minutes.

-

Immerse slides in 80% Ethanol: 1 change for 3 minutes.

B. Antigen Retrieval

-

Place slides in a staining jar filled with Sodium Citrate Buffer (pH 6.0).

-

Heat the solution using a pressure cooker, steamer, or water bath to 95-100°C for 20-30 minutes.[10]

-

Allow slides to cool in the buffer at room temperature for at least 20 minutes.

-

Rinse slides with TBST wash buffer.

C. Staining Procedure Ensure tissue sections do not dry out at any point during this procedure.[8]

-

Endogenous Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with TBST.[9]

-

Protein Block: Apply a universal protein block (e.g., 5% normal goat serum) and incubate for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Drain the protein block (do not rinse). Apply the diluted primary antibody at its optimal concentration. Incubate overnight at 4°C in a humidified chamber.

-

Washing: Rinse slides gently with TBST, then wash with 3 changes of TBST for 5 minutes each.

-

Secondary Antibody/Detection: Apply the HRP-polymer conjugated secondary antibody according to the manufacturer's instructions. Typically, this involves incubation for 30-60 minutes at room temperature.

-

Washing: Rinse and wash as in step C4.

-

Chromogen Development: Apply the DAB chromogen substrate solution. Monitor the color development under a microscope (typically 1-10 minutes). Stop the reaction by immersing the slides in deionized water.[9]

D. Counterstaining and Mounting

-

Counterstain: Immerse slides in Hematoxylin for 30-60 seconds to stain cell nuclei.

-

Bluing: Rinse with running tap water until the sections turn blue.

-

Dehydration: Dehydrate the sections through graded ethanol solutions (80%, 95%, 100%) and clear with xylene.[8]

-

Mounting: Apply a drop of permanent mounting medium and place a coverslip.

Image Acquisition and Analysis

-

Image Acquisition: Use a bright-field microscope to capture high-resolution images of the stained tissue sections. Ensure consistent lighting and magnification across all samples (treated and control).

-

Quantitative Analysis: Utilize image analysis software (e.g., ImageJ/Fiji, QuPath) to quantify the staining.

-

Percent Positive Area: Measure the percentage of the tissue area that is positively stained with the DAB chromogen (e.g., for collagen or α-SMA).

-

Cell Counting: Count the number of positively stained cells (e.g., F4/80+ macrophages) per unit area or high-power field.

-

-

Statistical Analysis: Compare the quantitative data between CVC-treated and control groups using appropriate statistical tests to determine significance.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of intrahepatic monocyte recruitment by Cenicriviroc and extracellular matrix degradation by MMP1 synergistically attenuate liver inflammation and fibrogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase 2, open-label, rollover study of cenicriviroc for liver fibrosis associated with metabolic dysfunction–associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. IHC - Immunohistochemistry Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 9. Immunohistochemistry Protocol [geneticistusa.com]

- 10. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Application Notes and Protocols: Gene Expression Analysis in Response to Cenicriviroc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cenicriviroc (CVC) is a dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).[1][2][3] These receptors are key mediators in the inflammatory and fibrotic pathways implicated in a variety of diseases, including non-alcoholic steatohepatitis (NASH), Human Immunodeficiency Virus (HIV) infection, and other inflammatory conditions.[4][5] By blocking CCR2 and CCR5, Cenicriviroc inhibits the recruitment of inflammatory monocytes and macrophages to sites of tissue injury, thereby modulating downstream inflammatory and fibrogenic responses.[6][7] Understanding the impact of Cenicriviroc on gene expression is crucial for elucidating its mechanism of action and for the development of biomarkers to monitor treatment response.